molecular formula C13H18N2O3S B15111111 N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea

N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea

Cat. No.: B15111111
M. Wt: 282.36 g/mol
InChI Key: XEOPHBSFKVXBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom and a 3-methyltetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydro-3-thienyl) on the adjacent nitrogen.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

1-benzyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C13H18N2O3S/c1-13(7-8-19(17,18)10-13)15-12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,15,16)

InChI Key

XEOPHBSFKVXBIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea typically involves the reaction of benzylamine with 3-methyl-1,1-dioxidotetrahydro-3-thienyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea may involve a continuous flow process. This method allows for the efficient and scalable synthesis of the compound. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Allyl-3-(3-Methyl-1,1-Dioxidotetrahydrothiophen-3-yl)Urea

This compound (CAS 507456-83-9) shares the 3-methyltetrahydrothiophene sulfone substituent but replaces the benzyl group with an allyl chain. Key differences include:

  • Electronic Properties : Both compounds retain the sulfone group, but the benzyl group in the target compound may enhance π-π stacking interactions due to its aromatic ring.
Property N-Benzyl-N'-(3-Methyl-1,1-Dioxidotetrahydro-3-Thienyl)Urea 1-Allyl-3-(3-Methyl-1,1-Dioxidotetrahydrothiophen-3-yl)Urea
Molecular Formula Not explicitly provided C₁₀H₁₆N₂O₃S (inferred from )
Key Substituents Benzyl, sulfone Allyl, sulfone
Potential Applications Unknown (structural inference suggests drug design) Unknown (similar inference)

N,N-Dimethyl Urea Herbicides

Pesticide urea derivatives like fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) highlight the role of substituents in bioactivity :

  • Functional Group Contrast : Unlike the target compound’s sulfone and benzyl groups, these herbicides feature electron-deficient aromatic rings (e.g., trifluoromethyl, isopropyl) that enhance lipophilicity and soil adsorption.
  • Bioactivity: The dimethylamino groups in pesticides facilitate herbicidal action via photosynthesis inhibition, whereas the sulfone and benzyl groups in the target compound may favor interactions with polar biological targets (e.g., enzymes or receptors).

Zwitterionic Energetic Materials

While unrelated to urea chemistry, 3-methyl-1,2,3-triazolium-1N-dinitromethylylide () demonstrates how sulfone-like zwitterionic groups (e.g., dinitromethyl) stabilize high-energy compounds. This suggests the sulfone in the target urea could enhance thermal stability or solubility in polar solvents .

Functional Group Analysis

Sulfone vs. Nitro/N-Oxide Groups

The sulfone group (SO₂) in the target compound differs from nitro (NO₂) or N-oxide groups in zwitterionic materials () by being less oxidizing but more polar.

Benzyl vs. Heterocyclic Substituents

Compared to triazolyl derivatives with cardioprotective activity (e.g., Angiolin in ), the benzyl group in the target compound lacks the thioacetate-lysine hybrid structure but may still participate in hydrophobic interactions in biological systems .

Biological Activity

N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is a compound with significant biological activity, particularly as an inhibitor in various biochemical pathways. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H18N2O3S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 321580-58-9
  • Synonyms : N-benzyl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)urea

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as an inhibitor of IKK2 (IκB kinase 2), which plays a crucial role in the NF-kB signaling pathway. This pathway is significant in inflammatory responses and cellular survival, making this compound a candidate for treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Results
IKK2 InhibitionEnzyme assaySignificant inhibition observed at concentrations >10 µM.
Anti-inflammatory effectsIn vivo modelsReduced inflammation markers in animal models of arthritis.
Endonuclease inhibitionGel-based assayDose-dependent inhibition noted with IC50 values around 15 µM.

Case Studies

  • Anti-inflammatory Effects :
    In a study focused on rheumatoid arthritis models, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to modulate these cytokines suggests potential therapeutic applications in chronic inflammatory conditions.
  • Cancer Research :
    Preliminary investigations into the compound's effects on cancer cell lines revealed that it induces apoptosis in certain types of cancer cells by disrupting the NF-kB signaling pathway. This finding positions this compound as a promising candidate for further research in oncology.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea?

Methodological Answer: The synthesis typically involves coupling a benzyl-substituted isocyanate with a functionalized tetrahydrothiophene amine precursor. Key steps include:

  • Amine Preparation : The tetrahydro-3-thienylamine component (CAS 120082-81-7) is synthesized via sulfonation and subsequent reduction, often requiring HCl for stabilization .
  • Urea Formation : Reacting 3-methyl-1,1-dioxidotetrahydro-3-thienylamine with benzyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms urea linkage (NH peaks at δ 5.8–6.2 ppm) and tetrahydrothienyl sulfone group (SO₂ signals at δ 3.1–3.5 ppm) .
    • IR : Stretching vibrations for urea (C=O at ~1640 cm⁻¹) and sulfone (S=O at ~1150–1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 323.12) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues : Poor crystal growth due to molecular flexibility. Strategies include:
    • Using mixed solvents (e.g., DMSO/water) for slow evaporation.
    • Employing SHELXL for refinement, particularly for handling sulfone group disorder .
  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–0.850 Å) is critical. Twinning or low-resolution data may require iterative refinement with SHELXE .

Q. How can researchers evaluate the compound’s biological activity, and what contradictions exist in pharmacological data?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., COX-2 inhibition at ~15 µM) .
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2) to assess potency.
  • In Vivo Models : LPS-induced inflammation models in rodents, monitoring TNF-α/IL-6 reduction .
  • Data Contradictions : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, solvent DMSO%). Mitigation:
    • Cross-validate using orthogonal assays (e.g., SPR for binding affinity).
    • Compare with structural analogs (e.g., thiourea derivatives) to isolate SAR trends .

Q. How do computational methods aid in optimizing this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and solubility (<10 µM), guiding derivatization for improved bioavailability .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions with targets (e.g., hydrogen bonding with COX-2 active site residues) .
  • Retrosynthesis : AI-driven platforms (e.g., Pistachio) propose novel routes, such as one-step couplings to bypass unstable intermediates .

Q. What strategies reconcile conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Crystallographica) to identify consensus trends .
  • Synthetic Controls : Prepare analogs with systematic substitutions (e.g., replacing benzyl with naphthyl) to isolate functional group contributions .
  • Statistical Validation : Use multivariate regression to account for variables like steric effects or electronic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.